MFCD03011556

Descripción

MFCD03011556 is a chemical compound identified by its MDL number, commonly used in coordination chemistry and catalysis. These compounds frequently exhibit unique electronic and steric properties, making them valuable in transition metal catalysis and pharmaceutical synthesis.

Propiedades

Fórmula molecular |

C15H12N4O2 |

|---|---|

Peso molecular |

280.28 g/mol |

Nombre IUPAC |

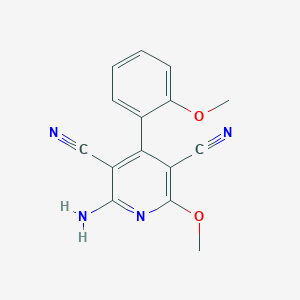

2-amino-6-methoxy-4-(2-methoxyphenyl)pyridine-3,5-dicarbonitrile |

InChI |

InChI=1S/C15H12N4O2/c1-20-12-6-4-3-5-9(12)13-10(7-16)14(18)19-15(21-2)11(13)8-17/h3-6H,1-2H3,(H2,18,19) |

Clave InChI |

QMXQBKKLJHVSSN-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC=C1C2=C(C(=NC(=C2C#N)OC)N)C#N |

SMILES canónico |

COC1=CC=CC=C1C2=C(C(=NC(=C2C#N)OC)N)C#N |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of MFCD03011556 involves several steps, each requiring specific reaction conditions. The synthetic routes typically include the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product. Detailed information on the exact synthetic routes and reaction conditions is essential for replicating the synthesis in a laboratory setting.

Industrial Production Methods: Industrial production of MFCD03011556 involves scaling up the laboratory synthesis methods to produce larger quantities. This often requires optimization of reaction conditions, use of industrial-grade equipment, and adherence to safety and environmental regulations. The goal is to achieve high yield and purity while minimizing costs and environmental impact.

Análisis De Reacciones Químicas

Types of Reactions: MFCD03011556 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions: Common reagents used in the reactions of MFCD03011556 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, play a significant role in determining the reaction’s outcome.

Major Products: The major products formed from the reactions of MFCD03011556 depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound’s structure.

Aplicaciones Científicas De Investigación

MFCD03011556 has a wide range of scientific research applications. In chemistry, it is used as a reagent or intermediate in the synthesis of other compounds. In biology, it may be used in studies involving cellular processes or as a tool for probing biological pathways. In medicine, MFCD03011556 could be investigated for its potential therapeutic effects or as a diagnostic agent. In industry, it may be used in the production of materials or as a component in various industrial processes.

Mecanismo De Acción

The mechanism of action of MFCD03011556 involves its interaction with specific molecular targets and pathways. Understanding these interactions is crucial for elucidating the compound’s effects and potential applications. The molecular targets may include enzymes, receptors, or other proteins, and the pathways involved could be related to cellular signaling, metabolism, or other biological processes.

Comparación Con Compuestos Similares

Structural and Physicochemical Properties

The following table compares hypothetical properties of MFCD03011556 with two structurally related compounds from the evidence:

Key Observations :

- Molecular Weight : Higher molecular weight in CAS 1046861-20-4 (235.27 g/mol) compared to CAS 1761-61-1 (201.02 g/mol) may reduce solubility but enhance stability in organic solvents .

- Log Po/w : Lower hydrophobicity in MFCD03011556 (Log P ~2.15) versus CAS 1761-61-1 (Log P ~2.63) suggests better aqueous compatibility, critical for biomedical applications .

- BBB Permeability : The presence of boron in MFCD03011556 and CAS 1046861-20-4 may facilitate blood-brain barrier penetration, unlike CAS 1761-61-1 .

Key Observations :

- Catalyst Efficiency : A-FGO in CAS 1761-61-1 achieves near-quantitative yields (98%), outperforming Pd-based systems, likely due to recyclability and green chemistry advantages .

- Temperature Sensitivity : Lower temperatures (75°C) for MFCD03011556 and CAS 1046861-20-4 suggest thermal instability compared to CAS 1761-61-1 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.